![molecular formula C16H14ClNO4S B2900240 dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339102-13-5](/img/structure/B2900240.png)
dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
The compound you mentioned is a derivative of thiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities and have been used in the development of various drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antiviral Activity
The compound has shown potential in the field of antiviral research. It has been found to possess certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of new antiviral drugs .
Antifungal and Herbicidal Properties
Sulfonamide derivatives, which include this compound, have been reported to possess antifungal properties . This could make them useful in the development of new antifungal treatments. Additionally, these compounds have shown potential for use in agricultural applications due to their herbicidal properties .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which include this compound, have displayed anticonvulsant properties . This suggests potential use in the treatment of conditions such as epilepsy .
Antibacterial Properties
The compound has also shown antibacterial properties , indicating potential use in the development of new antibacterial drugs.
Anticancer Activity
Indole derivatives, which include this compound, have shown various biological activities, including anticancer activity . This suggests potential use in the development of new cancer treatments.
Antidiabetic Activity
Indole derivatives have also shown antidiabetic activity , indicating potential use in the treatment of diabetes.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .
properties
IUPAC Name |
dimethyl 5-(4-chlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFCSUCHHRRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
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